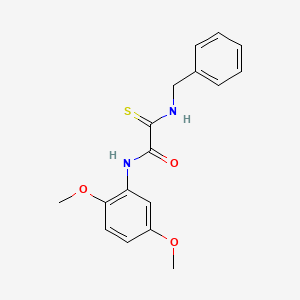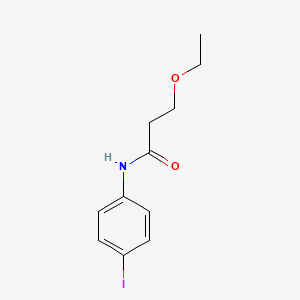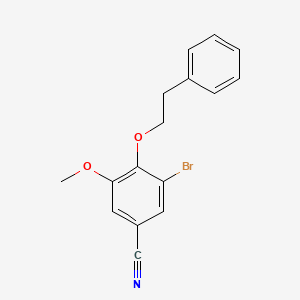![molecular formula C19H14Cl2N2O3S B4200399 N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4200399.png)
N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as DPC 423, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 423 is not fully understood, but it has been found to inhibit the activity of various enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). CDKs are involved in the regulation of cell cycle progression, while HDACs are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound 423 can affect various biological processes, including cell growth and differentiation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
This compound 423 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound 423 has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound 423 has been found to have anti-microbial effects, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 423 has several advantages for lab experiments. It is a highly specific inhibitor of CDKs and HDACs, making it a valuable tool for investigating the role of these enzymes in various biological processes. This compound 423 is also relatively easy to synthesize, allowing for large-scale production. However, there are also some limitations to using this compound 423 in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, this compound 423 has been found to have some toxicity, which can limit its use in certain cell lines or animal models.
Direcciones Futuras
There are several future directions for research on N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 423. One area of interest is the development of more potent and selective inhibitors of CDKs and HDACs. Additionally, there is interest in investigating the potential of this compound 423 as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research is also needed to fully understand the mechanism of action of this compound 423 and its effects on various biological processes.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 423 has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound 423 has been used as a tool to investigate the role of various biological processes, such as the regulation of cell cycle progression, apoptosis, and gene expression. It has also been used to study the mechanism of action of various drugs and to identify potential drug targets.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(2,3-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-16-7-4-8-17(18(16)21)22-19(24)13-9-11-14(12-10-13)23-27(25,26)15-5-2-1-3-6-15/h1-12,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEQBIKHOWMQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4200321.png)


![6-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4200331.png)





![6-benzyl-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4200378.png)

![N-cycloheptyl-2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4200402.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4200405.png)
![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4200410.png)